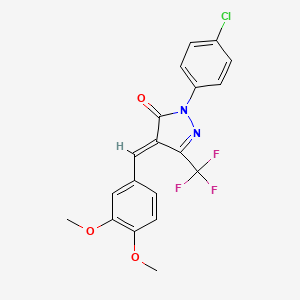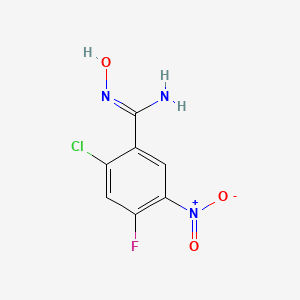
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide is an organic compound with a complex structure that includes chloro, fluoro, hydroxy, and nitro functional groups attached to a benzimidamide core
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide typically involves multiple steps One common synthetic route starts with the nitration of 2-chloro-4-fluoroaniline to introduce the nitro groupThe final step involves the formation of the benzimidamide structure through a condensation reaction with appropriate reagents .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also play a role in its activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide include:
- 2-Chloro-4-fluoro-5-nitrobenzamide
- 2-Chloro-4-fluoro-5-nitrophenol
- 2-Chloro-4-fluoro-5-nitrotoluene
These compounds share similar functional groups but differ in their specific structures and properties. The presence of the benzimidamide core in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C7H5ClFN3O3 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N'-hydroxy-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5ClFN3O3/c8-4-2-5(9)6(12(14)15)1-3(4)7(10)11-13/h1-2,13H,(H2,10,11) |
InChI Key |
PWZIDRPFNGWYDB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

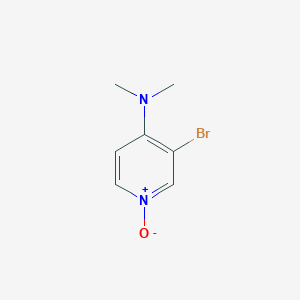
![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
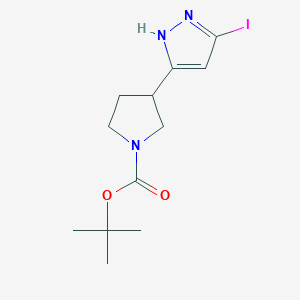
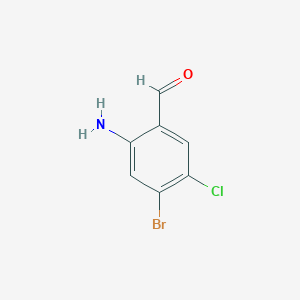

![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)
